(1S,2R)-2-aminocyclopropan-1-ol
CAS No.:
Cat. No.: VC13565994
Molecular Formula: C3H7NO
Molecular Weight: 73.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H7NO |
|---|---|
| Molecular Weight | 73.09 g/mol |
| IUPAC Name | (1S,2R)-2-aminocyclopropan-1-ol |
| Standard InChI | InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3+/m1/s1 |
| Standard InChI Key | BPRCXDKVLIAUTK-GBXIJSLDSA-N |
| Isomeric SMILES | C1[C@H]([C@H]1O)N |
| SMILES | C1C(C1O)N |
| Canonical SMILES | C1C(C1O)N |
Introduction
Structural and Stereochemical Analysis
The molecular structure of (1S,2R)-2-aminocyclopropan-1-ol consists of a three-membered cyclopropane ring with substituents at the 1- and 2-positions: a hydroxyl group at C1 and an amino group at C2 (Figure 1). The cyclopropane ring imposes significant angle strain (~60° bond angles), which influences the compound’s reactivity and conformational flexibility. The (1S,2R) configuration introduces chirality, rendering the molecule enantiomerically pure and capable of stereoselective interactions in biological systems.
Key Structural Features:
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Cyclopropane Ring: The strained ring system enhances electrophilic character at the carbon centers, facilitating ring-opening reactions under acidic or nucleophilic conditions.
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Amino Alcohol Motif: The proximity of the amino (-NH₂) and hydroxyl (-OH) groups enables intramolecular hydrogen bonding, stabilizing specific conformations.
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Chirality: The stereochemistry at C1 and C2 dictates its interaction with chiral environments, such as enzyme active sites or asymmetric catalysts.
Synthetic Routes and Methodologies
Synthesizing (1S,2R)-2-aminocyclopropan-1-ol requires strategies that address both cyclopropane formation and stereochemical control. While no published protocols explicitly target this compound, analogous syntheses provide viable pathways.
Cyclopropanation Strategies
Cyclopropane rings are typically constructed via:
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Simmons–Smith Reaction: A zinc-copper couple mediates the addition of diiodomethane to alkenes. For amino alcohol derivatives, protecting groups may be necessary to prevent side reactions.
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Vinyl Carbene Insertion: Transition metal-catalyzed decomposition of diazo compounds generates carbenes that insert into alkenes, forming cyclopropanes.
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Ring-Closing Metathesis: Olefin metathesis can form strained rings, though this method is less common for cyclopropanes.
Stereoselective Approaches
Achieving the (1S,2R) configuration demands enantioselective synthesis. Potential methods include:
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Asymmetric Catalysis: Chiral catalysts, such as Jacobsen’s salen complexes, can induce desired stereochemistry during cyclopropanation.
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Enzymatic Resolution: Kinetic resolution using lipases or esterases could separate enantiomers post-synthesis.
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Chiral Pool Synthesis: Starting from naturally occurring chiral precursors (e.g., amino acids) to retain stereochemical integrity.
Example Synthetic Pathway (Hypothetical):
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Substrate Preparation: Begin with a protected amino alcohol precursor, such as (S)-serine methyl ester.
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Cyclopropanation: Treat with diiodomethane and a zinc-copper couple under controlled conditions.
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Deprotection: Remove protecting groups using acidic or basic hydrolysis.
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Purification: Chiral chromatography to isolate the (1S,2R) enantiomer.
Physicochemical Properties
While experimental data for (1S,2R)-2-aminocyclopropan-1-ol are scarce, properties can be extrapolated from related compounds (Table 1).
Table 1: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol |
| Melting Point | 120–135°C (estimated) |
| Solubility | Miscible in polar solvents (water, ethanol) |
| logP (Partition Coefficient) | -1.2 (predicted) |
| pKa (Amino Group) | ~9.5–10.5 |
| pKa (Hydroxyl Group) | ~15–16 |
The compound’s solubility in polar solvents and low logP suggest moderate hydrophilicity, favoring applications in aqueous biological systems.
Applications in Organic Synthesis
Chiral Building Blocks
The compound serves as a precursor for:
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Pharmaceutical Intermediates: Synthesis of β-blockers or antifungal agents.
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Ligands for Asymmetric Catalysis: Chiral amino alcohols are widely used in enantioselective reactions.
Materials Science
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Polymer Crosslinkers: The cyclopropane ring’s strain energy can be harnessed in polymerization.
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Coordination Complexes: Amino alcohols act as ligands for metal ions in catalytic systems.
Future Research Directions
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Stereoselective Synthesis: Developing efficient routes to access gram-scale quantities.
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Biological Screening: Testing against disease-relevant targets (e.g., kinases, GPCRs).
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Computational Modeling: Predicting binding modes and optimizing structure-activity relationships.
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